molecular formula C14H21NO4 B017344 N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate CAS No. 183997-00-4

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

Cat. No. B017344
CAS RN: 183997-00-4
M. Wt: 267.32 g/mol
InChI Key: UXLRCUGBVTVSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate derivatives involves the reaction of 4-isopropylcyclohexyl formic acid with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide, leading to the formation of a mixture of isomers. These mixtures are then separated via chromatography to obtain the desired compound. The overall yield of the process varies, with specific yields reported for related compounds at 39% and 31% for their respective isomers (Sun Tie-min, 2005).

Scientific Research Applications

Heterobifunctional Linker Applications

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is widely recognized for its chemoselective reactivity, primarily serving as a heterobifunctional linker. Its applications extend across various domains, including:

  • Immunoassays : Leveraging its reactive properties, this chemical serves as a crucial component in the development of immunoassays, enhancing the specificity and sensitivity of these biochemical tests.
  • Radio-labeling for Tumor Imaging : In medical diagnostics, particularly in tumor imaging, this compound facilitates the radio-labeling process, improving the visualization of tumor sites during imaging procedures.
  • Therapeutic Agent Delivery : Its function as a linker is also pivotal in the domain of drug delivery, aiding in the transport and attachment of therapeutic agents to specific cells or tissues.
  • Oligonucleotide Immobilization : The immobilization of oligonucleotides on glass surfaces, crucial for various genetic and biochemical assays, is another significant application. This process is integral in ensuring the stability and reactivity of oligonucleotides in these assays.
  • Boron Neutron Capture Therapy (BNCT) : Its role extends to therapeutic domains like BNCT, a binary cancer treatment process that relies on the capture and subsequent nuclear reaction of boron-10.

Protein Conjugation and Radiolabeling

The compound's reactivity and stability also make it a favorable choice for protein conjugation and radiolabeling:

  • Enhanced Stability in Protein Conjugates : N-Hydroxysuccinimidyl-modified phosphonamidate building blocks facilitate the incorporation of cysteine-selective ethynylphosphonamidates into proteins. This method markedly reduces the undesired homo-crosslinking side products often seen with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), especially under physiological pH. The inherent stability of these modified building blocks aids in overcoming the challenges of premature maleimide hydrolysis, bolstering the efficiency of subsequent thiol addition in protein conjugation processes.
  • Application in Therapeutic and Diagnostic Domains : These chemical constructs are integral in forming functional antibody-drug conjugates, mirroring FDA-approved SMCC-linked Kadcyla's structure and function. This similarity underlines the compound's potential in therapeutic applications. Additionally, the use of N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB), a variant of this compound class, in radiolabeling proteins for positron emission tomography (PET) imaging further emphasizes its utility in diagnostic imaging.

Nanotechnology and Materials Science

In the realm of nanotechnology and materials science, the compound finds applications in:

  • Thermoresponsive Nanostructures : Its role in synthesizing poly(N-isopropylacrylamide)-lipid conjugates leads to the creation of thermoresponsive lipid mesophases. These mesophases exhibit fascinating behavior, like the reversible transition between different structural phases upon temperature changes, marking its significance in materials science and nanotechnology.

Peptide Synthesis and Modification

The compound's reactivity is also harnessed in peptide synthesis and modification:

  • Racemization-Free Coupling of Peptides : It contributes significantly to the racemization-free coupling of peptides, particularly in maintaining the integrity of the carboxy-terminal N-methylamino acid residue during segment condensation. This application is crucial in preserving the biological activity and specificity of peptides in various biochemical applications.

Safety and Hazards

While specific safety and hazard information for N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is not available in the search results, it is generally recommended to handle all biochemicals with care and to immediately remove any clothing contaminated by the product .

Mechanism of Action

Pharmacokinetics

, which suggests it could be well-absorbed and distributed in the body. It is typically stored at -20° C, indicating it may have stability issues at higher temperatures .

Action Environment

The efficacy and stability of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be influenced by various environmental factors. For instance, its solubility in DMSO and THF suggests that the presence of these solvents could impact its action. Additionally, its storage temperature of -20° C indicates that it may be less stable and potentially less effective at higher temperatures.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLRCUGBVTVSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478197
Record name AGN-PC-0NHVLV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183997-00-4
Record name AGN-PC-0NHVLV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.